
(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- typically involves the condensation of 2-methoxybenzaldehyde with 3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidinones .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Thiazolidinones, including derivatives like (5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, have shown promising anticancer properties. A study demonstrated that various thiazolidinone derivatives exhibited cytotoxic effects on different cancer cell lines, including K562 and HeLa cells. The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, highlighting their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | K562 | 8.5 | Apoptosis |
5b | HeLa | 12.7 | Apoptosis |
5c | MDA-MB-361 | 21.5 | Apoptosis |
2. Antitubercular Activity
Recent investigations into the antitubercular activity of thiazolidinone derivatives have shown that some compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.05 µg/ml, suggesting strong potential as anti-tubercular agents .
Compound | MIC (µg/ml) | Activity |
---|---|---|
5r | 0.05 | Potent |
5k | 0.1 | Moderate |
5t | 0.2 | Moderate |
3. CNS Activity
Several thiazolidinone derivatives have been screened for central nervous system (CNS) depressant activity and anticonvulsant properties. The compounds were evaluated using maximal electroshock seizure tests, indicating their potential in treating neurological disorders .
Synthesis and Mechanism of Action
The synthesis of thiazolidinones typically involves multi-step processes such as Claisen condensation or microwave-assisted synthesis, which enhance yield and reduce reaction times. These synthetic methodologies are crucial for developing new derivatives with optimized pharmacological profiles.
Case Studies
Case Study 1: Anticancer Mechanism
A study focused on the anticancer effects of a specific thiazolidinone derivative found that it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's efficacy in promoting cell death in malignant cells .
Case Study 2: Antitubercular Efficacy
In a comparative study of various thiazolidinone derivatives against Mtb, compounds were subjected to Alamar Blue assay methods to assess their antimicrobial activity. The results indicated that specific derivatives not only inhibited bacterial growth but also demonstrated lower toxicity to human cells compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. It can also interact with DNA and proteins, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Similar structure but with different substituents, leading to variations in biological activity.
Thiazolidine-2,4-dione, 5-(4-methoxyphenyl)methylene-: Another thiazolidinone derivative with distinct pharmacological properties.
Uniqueness
4-Thiazolidinone, 5-[(2-methoxyphenyl)methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Biological Activity
(5Z)-5-(2-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazolidinone core with a methoxybenzylidene moiety and a tetrahydrofuran substituent. This unique structure may influence its biological activity through interactions with various biological targets.
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis. For instance, thiazolidinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and K562 cells. The compound under study is hypothesized to exhibit similar effects due to its structural characteristics.
- Case Study : A study evaluating the cytotoxic effects of thiazolidinone derivatives reported IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, highlighting their potent anticancer activity .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The modification of the thiazolidinone scaffold can enhance its effectiveness against bacterial and fungal strains.
- Research Findings : A review indicated that thiazolidinone derivatives possess significant antimicrobial activity, with some compounds showing effectiveness against resistant strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism : The presence of specific substituents on the thiazolidinone ring can modulate these effects, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of thiazolidinones suggest that modifications at specific positions on the thiazolidinone ring significantly influence their biological activities. For example:
Substituent Position | Effect on Activity |
---|---|
Position 2 | Enhances anticancer activity |
Position 3 | Modulates antimicrobial properties |
Position 5 | Influences anti-inflammatory effects |
This table summarizes how different substituents can affect the efficacy of thiazolidinone derivatives.
Properties
Molecular Formula |
C16H17NO3S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO3S2/c1-19-13-7-3-2-5-11(13)9-14-15(18)17(16(21)22-14)10-12-6-4-8-20-12/h2-3,5,7,9,12H,4,6,8,10H2,1H3/b14-9- |
InChI Key |
MHMDNFUWYBZSGB-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3CCCO3 |
Origin of Product |
United States |
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